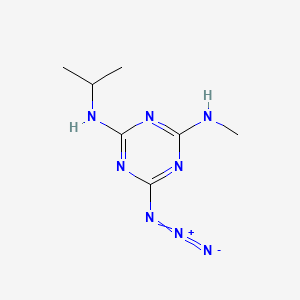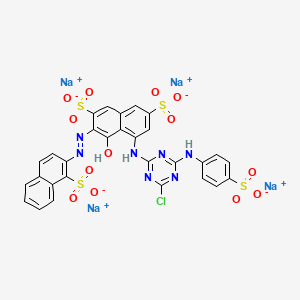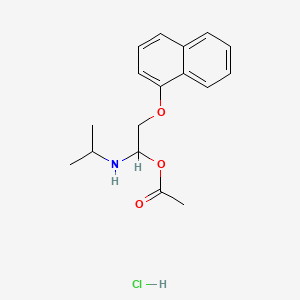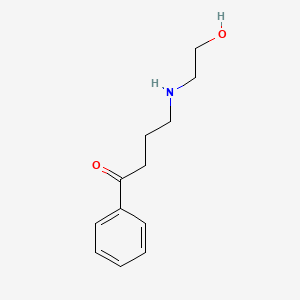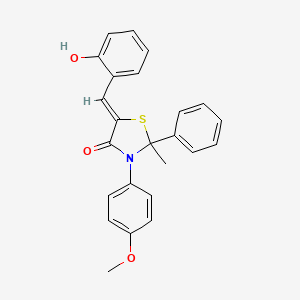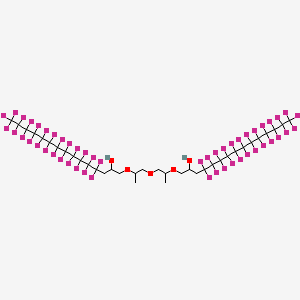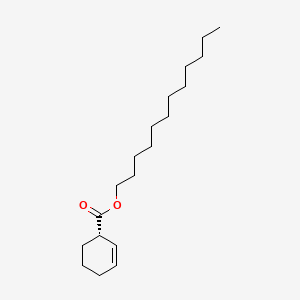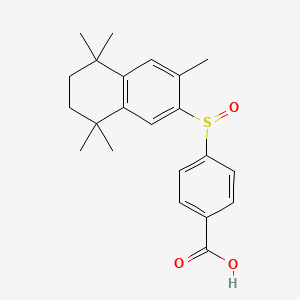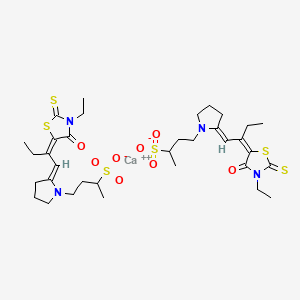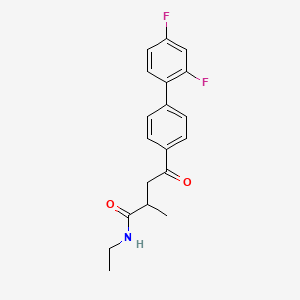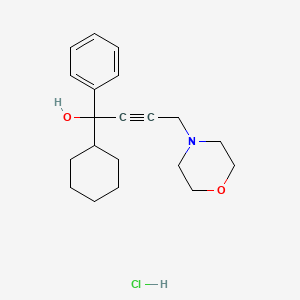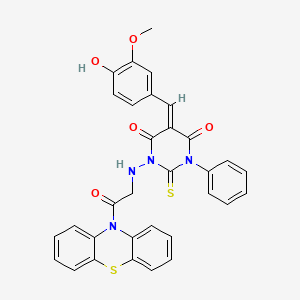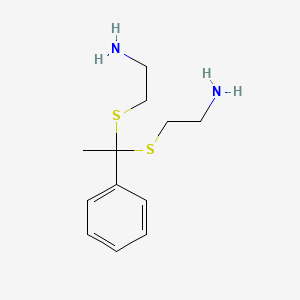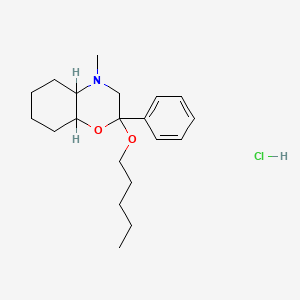
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms
Preparation Methods
The synthesis of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route often includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of a precursor molecule that contains both an amine and a phenol group.
Substitution Reactions: Introduction of the pentyloxy and phenyl groups through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy or phenyl groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and resins due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Octahydro-4-methyl-2-(pentyloxy)-2-phenyl-2H-1,4-benzoxazine hydrochloride can be compared with other benzoxazine derivatives. Similar compounds include:
Octahydro-4-methyl-2H-quinolizine: Another benzoxazine derivative with different substituents.
Octahydro-4-methyl-2-phenyl-2H-1,4-benzoxazin-2-ol: A closely related compound with a hydroxyl group instead of a pentyloxy group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
126807-04-3 |
|---|---|
Molecular Formula |
C20H32ClNO2 |
Molecular Weight |
353.9 g/mol |
IUPAC Name |
4-methyl-2-pentoxy-2-phenyl-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazine;hydrochloride |
InChI |
InChI=1S/C20H31NO2.ClH/c1-3-4-10-15-22-20(17-11-6-5-7-12-17)16-21(2)18-13-8-9-14-19(18)23-20;/h5-7,11-12,18-19H,3-4,8-10,13-16H2,1-2H3;1H |
InChI Key |
NQJJBEJOJUYEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1(CN(C2CCCCC2O1)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


